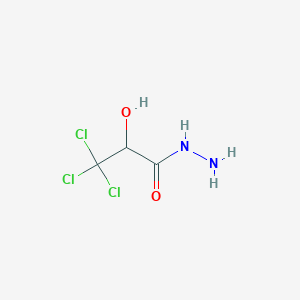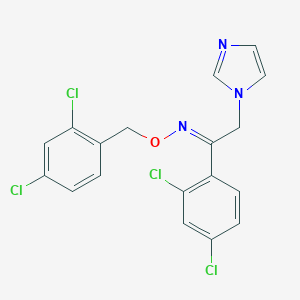
Oxiconazole nitrate
Overview
Description
Oxiconazole is only found in individuals that have used or taken this drug. It is an antifungal medication typically administered in a cream or lotion to treat skin infections such as athlete's foot, jock itch and ringworm. Oxiconazole inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. Oxiconazole has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, Oxiconazole can increase membrane permeability to zinc, augmenting its cytotoxicity.
Scientific Research Applications
Antifungal Mechanism : Oxiconazole Nitrate disrupts fungal cell membrane synthesis and integrity, causing loss of essential intracellular components and inhibiting fungal cell growth (Definitions, 2020).
Nanosponge Delivery System : this compound loaded nanosponges offer enhanced drug efficacy, bioavailability, reduced toxicity, and improved patient compliance by specifically targeting cells and tissues (Brunda et al., 2021).
Comparative Effectiveness : It's more effective than ketoconazole and econazole nitrate in treating dermatophytes, while econazole is more effective against Malassezia furfur. All three compounds are effective against Exophiala werneckii (Shadomy et al., 1988).
Thermosensitive Gel Formulation : A thermosensitive gel containing this compound effectively treats superficial fungal infections caused by Candida species, indicating potential for in vivo usage (Arslan et al., 2018).
Treatment of Tinea Pedis : this compound lotion (1%) effectively and safely treats tinea pedis, a common foot infection, with no significant adverse effects observed (Pariser & Pariser, 1994).
Physicochemical Properties : It demonstrates potential as a topical antifungal agent due to its favorable physicochemical properties and kinetic rate profile (Khan et al., 2020).
Nanoemulsion-Based Gel : this compound nanoemulsion-based gel shows promise for the topical treatment of fungal vaginal infections, offering higher release and antifungal activity compared to commercial creams (Khattab & Ismail, 2016).
Enhanced Penetration with Acetylcysteine : Acetylcysteine may enhance the penetration of oxiconazole into the upper layers of infected nails, potentially improving the treatment response for fungal nail infections (Hoogdalem et al., 1997).
Treatment of Tinea Infections : this compound (1%) cream effectively treats tinea pedis, tinea cruris, and tinea corporis, with similar tolerability and irritation results compared to other antifungal creams (Jegasothy & Pakes, 1991).
Solid Lipid Nanoparticles Gel : this compound-loaded solid lipid nanoparticles gel shows less side effects, better patient satisfaction, and superior clinical improvement compared to a marketed product for treating tinea infection (Mahmoud et al., 2020).
Microsponge Gel Formulations : These offer a longer-lasting, controlled release of this compound for topical treatment of fungal infections compared to conventional formulations (Yadav et al., 2017).
OXZN-loaded Nanostructured Lipid Carrier Gel : This formulation shows potential as a topical treatment for fungal infections due to its improved water solubility and prolonged release (Ranpise et al., 2018)).
Mechanism of Action
Target of Action
Oxiconazole nitrate primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
This compound acts by inhibiting the biosynthesis of ergosterol, which is essential for the integrity of the fungal cytoplasmic membrane . It destabilizes the fungal cytochrome P450 51 enzyme, leading to the inhibition of ergosterol production . This disruption in the production of ergosterol leads to cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme Lanosterol 14-alpha demethylase, this compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, compromising the integrity of the fungal cell membrane and ultimately leading to cell lysis .
Pharmacokinetics
The penetration of this compound into different layers of the skin has been assessed using an in vitro permeation technique with human skin . Five hours after application of this compound cream onto human skin, the concentration of this compound was demonstrated to be 16.2 μmol in the epidermis, 3.64 μmol in the upper corium, and 1.29 μmol in the deeper corium . Systemic absorption of this compound is low, with less than 0.3% of the applied dose of this compound recovered in the urine of volunteer subjects up to 5 days after application of the cream formulation .
Result of Action
The primary result of this compound’s action is the lysis of fungal cells due to the disruption of the integrity of the fungal cytoplasmic membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, which is critical for maintaining the structure and function of the fungal cell membrane .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the formulation of this compound in a hydrogel has been shown to enhance its topical delivery, improving its antifungal efficacy . Additionally, the pH of the skin can impact the absorption and efficacy of this compound .
Safety and Hazards
Future Directions
Oxiconazole nitrate is applied to the skin to treat various fungal infections. It is usually applied once or twice a day, depending on the type of infection being treated . It has been tested in children and in effective doses, has not been shown to cause different side effects or problems than it does in adults .
Biochemical Analysis
Biochemical Properties
Oxiconazole nitrate exerts its antifungal activity primarily through the inhibition of ergosterol biosynthesis . Ergosterol is critical for the cellular membrane integrity of fungi . This interaction is vital in the cell membrane structure of the fungus .
Cellular Effects
This compound’s inhibition of ergosterol biosynthesis leads to cell lysis . It has also been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP . Like other imidazole antifungals, this compound can increase membrane permeability to zinc, augmenting its cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ergosterol biosynthesis, which is required for the cytoplasmic membrane integrity of fungi . It acts to destabilize the fungal cytochrome P450 51 enzyme . This destabilization is vital in the cell membrane structure of the fungus and leads to cell lysis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown that the antifungal activity of this compound is derived primarily from the inhibition of ergosterol biosynthesis . This suggests that its effects may be sustained as long as the compound is present and active.
Dosage Effects in Animal Models
It is known that this compound is used topically for the treatment of various skin infections , suggesting that its effects are localized and dependent on the concentration applied.
Metabolic Pathways
This compound’s primary metabolic pathway involves the inhibition of ergosterol biosynthesis . Ergosterol is a critical component of the cellular membrane of fungi, and its biosynthesis is a complex process involving multiple enzymes and cofactors .
Transport and Distribution
As a topical antifungal agent, this compound is applied directly to the site of infection . It is likely transported into fungal cells where it inhibits ergosterol biosynthesis
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the cellular membrane of fungi, where ergosterol is located .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Oxiconazole nitrate involves the conversion of 2-chlorophenyl-2-imidazoline into 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, which is then reacted with 2,4-dichlorobenzenamine to form Oxiconazole. The Oxiconazole is then treated with nitric acid to form Oxiconazole nitrate.", "Starting Materials": [ "2-chlorophenyl-2-imidazoline", "2,4-dichlorobenzenamine", "nitric acid" ], "Reaction": [ "2-chlorophenyl-2-imidazoline is reacted with sodium hydroxide to form 1-(2-chlorophenyl)-2-imidazol-1-ylethanone", "1-(2-chlorophenyl)-2-imidazol-1-ylethanone is then reacted with 2,4-dichlorobenzenamine in the presence of a base to form Oxiconazole", "Oxiconazole is then treated with nitric acid to form Oxiconazole nitrate" ] } | |
CAS No. |
64211-46-7 |
Molecular Formula |
C18H13Cl4N3O |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine |
InChI |
InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18- |
InChI Key |
QRJJEGAJXVEBNE-MOHJPFBDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(/CN2C=CN=C2)\C3=C(C=C(C=C3)Cl)Cl |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Appearance |
Solid powder |
| 64211-46-7 | |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
64211-45-6 (parent) |
solubility |
1.91e-03 g/L |
Synonyms |
(Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-O-(2,4-dichlorobenzyl) ethanone oxime nitrate 2',4'-dichloro-2-imidazol-1-ylacetophenone (Z)-(O-(2,4-dichlorobenzyl)oxime), mononitrate Fonx Gyno-Myfungar Myfungar Oceral oxiconazole oxiconazole mononitrate, (Z)-isomer oxiconazole nitrate Oxistat Oxizole oxyconazole RO-13-8996 Salongo Sgd 301-76 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxiconazole nitrate?
A1: this compound, like other azole antifungals, inhibits the cytochrome P450-dependent demethylation of lanosterol in fungal cells []. This disruption prevents the synthesis of ergosterol, a crucial component of the fungal cell membrane [].
Q2: What are the downstream effects of this compound's inhibition of ergosterol synthesis?
A2: By inhibiting ergosterol synthesis, this compound alters fungal cell membrane permeability, leading to the loss of essential intracellular components and ultimately inhibiting fungal cell growth [].
Q3: What is the molecular formula of this compound?
A3: While not explicitly stated in the provided abstracts, the molecular formula of this compound can be found in other scientific literature as C18H13Cl3N4O3 • HNO3.
Q4: Has this compound been formulated in novel drug delivery systems to improve its efficacy?
A4: Yes, research shows this compound has been successfully incorporated into several novel drug delivery systems:
- Solid Lipid Nanoparticles (SLNs): SLNs loaded with this compound demonstrated enhanced drug effectiveness and reduced side effects compared to a marketed product in a clinical study on patients with Tinea infections [].
- Mucoadhesive Nanoemulsion-Based Gel: This formulation exhibited higher drug release and antifungal activity compared to a commercially available cream in in vitro testing [, ].
- Microsponge Gel: This system provided controlled release of this compound over a longer period compared to conventional formulations [].
- Niosomal Gel: this compound-loaded niosomes incorporated into a gel demonstrated prolonged action and improved antifungal activity compared to a non-niosomal formulation [].
- Emulgel: This formulation, designed to enhance topical delivery, showed better antifungal activity and no skin irritation compared to a marketed cream [].
- Ethosomal Gel: Pre-formulation studies indicated this compound is a suitable candidate for ethosomal gel formulation [].
- Nanostructured Lipid-Carrier (NLC) Gel: This formulation improved this compound solubility and prolonged its release, enhancing skin deposition for treating fungal infections [].
- Nanosponges: this compound-loaded nanosponges were successfully prepared and evaluated, demonstrating potential for targeted drug delivery [].
Q5: Are there any known compatibility issues with this compound in formulations?
A5: One study showed that this compound's antifungal activity was not significantly affected by pH changes or serum presence but was reduced in the presence of Fe3+ at concentrations of 10-5 mmol/ml or higher []. This finding highlights the need to consider potential interactions with excipients containing ferric ions during formulation development.
Q6: Is there evidence of cross-reactivity between this compound and other imidazole antifungals?
A6: A study on guinea pigs investigated the potential for cross-reaction between this compound and other imidazole antifungals []. While miconazole nitrate did not induce contact sensitivity, croconazole hydrochloride did. Of the animals sensitized to croconazole hydrochloride, two out of five showed positive reactions to this compound, suggesting a potential cross-reaction [].
Q7: What formulation strategies have been explored to improve this compound's stability, solubility, or bioavailability?
A7: Several studies explored novel formulations to enhance this compound delivery:
- Nanoparticles: Nanosponges [] and solid lipid nanoparticles [] were investigated to improve solubility, bioavailability, and drug targeting.
- Vesicular Systems: Ethosomes [] and niosomes [] were explored for their potential to enhance drug penetration and prolong drug release.
- Gels: Mucoadhesive gels [, ], microsponge gels [], emulgels [], and NLC gels [] were developed to provide controlled drug release, improve residence time at the application site, and enhance drug permeation.
- Transdermal Patches: Patches were formulated using various polymers to achieve controlled and sustained release of this compound through the skin [].
Q8: What is known about the pharmacokinetic profile of this compound after topical application?
A8: Following topical application, this compound is rapidly absorbed into the stratum corneum, reaching maximum concentrations within 100 minutes []. Fungicidal concentrations are maintained in the epidermis and deeper skin layers for at least five hours [].
Q9: How effective is this compound compared to other antifungal agents?
A9: Clinical trials and a mixed-treatment comparison meta-analysis revealed that:
- Comparative Efficacy: In clinical trials for various dermatophytoses, this compound demonstrated comparable or superior efficacy to other antifungal creams like miconazole, clotrimazole, tolnaftate, econazole, and bifonazole [, ].
- Sustained Cure: While no significant difference was observed in mycologic cure rates at the end of treatment, butenafine hydrochloride and terbinafine hydrochloride showed significantly higher efficacy than this compound in maintaining cured status [].
Q10: Are there any specific fungal species that this compound is particularly effective against?
A10: this compound exhibits broad-spectrum antifungal activity, effectively targeting various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, and Epidermophyton floccosum [].
Q11: What is the safety profile of this compound?
A12: In comparative clinical trials, this compound exhibited similar tolerability to other antifungal creams []. Irritation studies indicated better tolerability compared to econazole []. Systemic effects are considered negligible due to minimal absorption through the skin [].
Q12: What are the advantages of using nanocarriers for this compound delivery?
A12: Nanocarriers, such as nanosponges and solid lipid nanoparticles, offer several advantages for drug delivery:
Q13: What are some alternatives to this compound for treating fungal infections?
A13: Several alternative antifungal agents are available, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


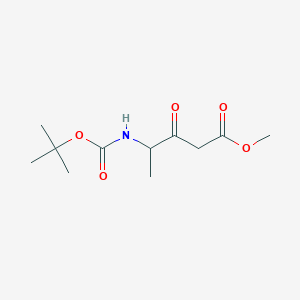
![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)
![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)
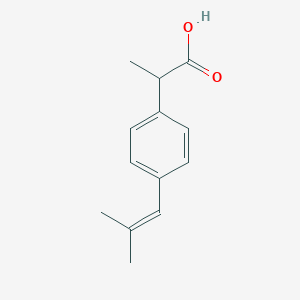
![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)
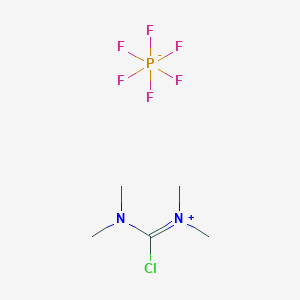
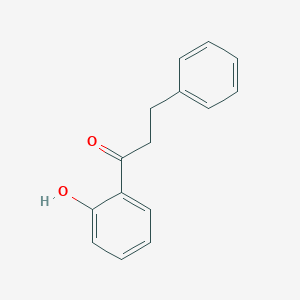


![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)



